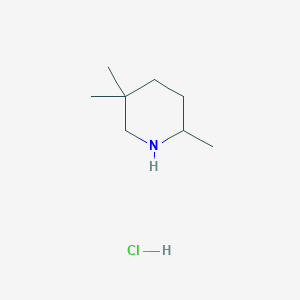
2,5,5-トリメチルピペリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trimethylpiperidine hydrochloride is a derivative of piperidine, a six-membered heterocyclic amine Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
科学的研究の応用
2,5,5-Trimethylpiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method is the hydrogenation of 2,5,5-trimethylpyridine using a catalyst such as molybdenum disulfide. The reaction is carried out under high pressure and temperature to achieve the desired product .
Industrial Production Methods
Industrial production of 2,5,5-Trimethylpiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds .
化学反応の分析
Types of Reactions
2,5,5-Trimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2,5,5-Trimethylpiperidine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
作用機序
The mechanism of action of 2,5,5-Trimethylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
2,6-Dimethylpiperidine: Another derivative with different substitution patterns.
4-Methylpiperidine: A related compound with a single methyl group substitution.
Uniqueness
2,5,5-Trimethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules .
特性
IUPAC Name |
2,5,5-trimethylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-4-5-8(2,3)6-9-7;/h7,9H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNRXHGENXENLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-butyl-5-(m-tolyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434351.png)
![3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2434352.png)
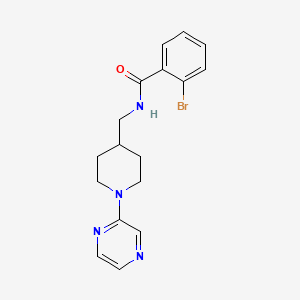
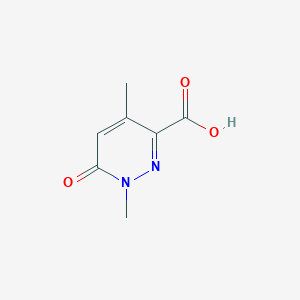
![7-cyclopropyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2434358.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2434359.png)
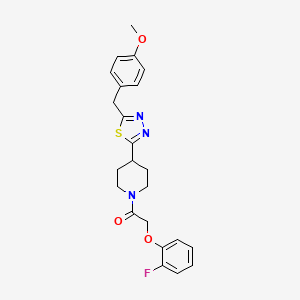
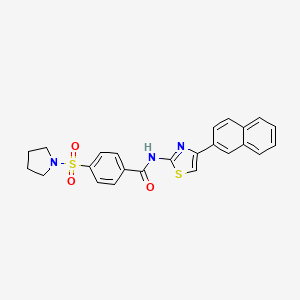
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2434363.png)
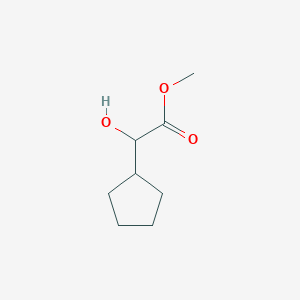
![1-(4-fluorophenyl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}cyclopropane-1-carboxamide](/img/structure/B2434365.png)
![N-[1-(2,4-Difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide](/img/structure/B2434368.png)
![(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B2434370.png)

